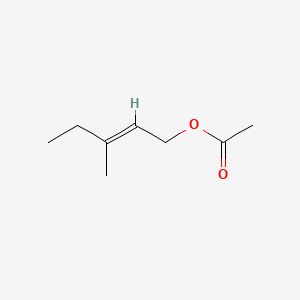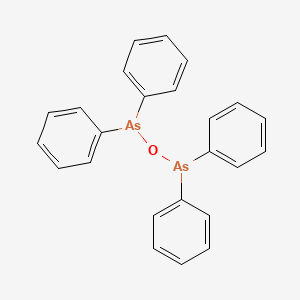
3,4-Dihydroxybut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybut-3-en-2-one is an organic compound with the molecular formula C4H6O3. It is a small molecule that features both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions. This compound is also known for its role in the biosynthesis of riboflavin (vitamin B2) in certain microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using mild oxidizing agents. Another method includes the aldol condensation of acetaldehyde with glycolaldehyde, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to facilitate the reaction under milder conditions. This approach not only improves yield but also reduces the environmental impact of the production process .
化学反应分析
Types of Reactions
3,4-Dihydroxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces diols.
Substitution: Produces halogenated or sulfonated derivatives.
科学研究应用
3,4-Dihydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Plays a role in the biosynthesis of riboflavin in microorganisms.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes
作用机制
The mechanism of action of 3,4-Dihydroxybut-3-en-2-one involves its interaction with specific enzymes and molecular targets. In the biosynthesis of riboflavin, it acts as a substrate for the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase, which catalyzes its conversion to riboflavin precursors. This process involves the dehydration and rearrangement of the molecule, highlighting its role in essential metabolic pathways .
相似化合物的比较
Similar Compounds
4-(3,4-Dihydroxyphenyl)-3-buten-2-one: Similar in structure but contains a phenyl group, making it more complex and less reactive in certain conditions.
3,4-Dihydroxy-2-butanone: Lacks the double bond present in 3,4-Dihydroxybut-3-en-2-one, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of hydroxyl and carbonyl groups, which allows it to participate in a variety of chemical reactions. Its role in riboflavin biosynthesis also sets it apart from other similar compounds, making it a valuable molecule in both biological and chemical research .
属性
CAS 编号 |
5308-52-1 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC 名称 |
3,4-dihydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O3/c1-3(6)4(7)2-5/h2,5,7H,1H3 |
InChI 键 |
UJQSQFIDYGKTJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)


![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)




